Tris-Borate-EDTA buffer, 5X

DNA Electrophoresis Agarose Gel Resolution Small Fragment Separation

Researchers requiring reliable, high-resolution nucleic acid separation often face buffer exhaustion and pH drift during extended electrophoresis runs. Tris-Borate-EDTA (TBE) buffer, 5X concentrate (CAS 610769-35-2), directly addresses this with its high buffering capacity, maintaining stable pH without recirculation. - Delivers sharper band resolution for fragments below 1,500 bp compared to acetate-based buffers like TAE. - The 5X formulation minimizes precipitation during storage versus 10X stocks, ensuring consistent ionic strength upon dilution. - Suitable for high-voltage (>60 V) electrophoresis without gel melting risk, enabling faster run times.

Molecular Formula C14H30BN3O14
Molecular Weight 475.21 g/mol
CAS No. 610769-35-2
Cat. No. B1259277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris-Borate-EDTA buffer, 5X
CAS610769-35-2
SynonymsTBE buffer
Tris-borate-EDTA buffe
Molecular FormulaC14H30BN3O14
Molecular Weight475.21 g/mol
Structural Identifiers
SMILESB(O)(O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O
InChIInChI=1S/C10H16N2O8.C4H11NO3.BH3O3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8;2-1(3)4/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2;2-4H
InChIKeyOSBLTNPMIGYQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / 4 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris-Borate-EDTA Buffer, 5X Overview


Tris-Borate-EDTA (TBE) buffer, 5X concentrate (CAS 610769-35-2) is a molecular biology-grade reagent composed of Tris base, boric acid, and EDTA . It serves as a stock solution for preparing running buffers in agarose and polyacrylamide gel electrophoresis, primarily for the separation of DNA and RNA fragments [1]. The 5X concentrate, when diluted to a 1X working solution, typically contains 89-90 mM Tris-borate and 2 mM EDTA, with a pH of approximately 8.3 .

5X concentrate for reliable 1X working buffer preparation
Agarose and polyacrylamide gel electrophoresis of DNA and RNA
Supports small fragment resolution and high-voltage electrophoresis workflows

TBE 5X Substitution Risks


Despite serving similar purposes, substituting TBE with another in-class buffer like TAE or Helling's buffer can fundamentally alter experimental outcomes. The borate component in TBE forms transient complexes with DNA, significantly impacting electrophoretic mobility in a size-dependent manner compared to acetate-based buffers [1]. Consequently, a DNA fragment of identical size will migrate at a different rate, and resolution for specific size ranges will change. Moreover, TBE's higher buffering capacity prevents exhaustion during extended runs, a common failure point for TAE, while its composition inhibits certain downstream enzymatic reactions, making it unsuitable for protocols where TAE is preferred [2]. The 5X formulation itself presents a stability trade-off; it is less prone to precipitation during storage compared to 10X stocks, ensuring consistent ionic strength upon dilution [3].

TAE Buffer
Borate–DNA complexes alter electrophoretic mobility; fragment migration may not match TAE-based protocols.
Helling's Buffer
Buffering capacity may be insufficient for high-voltage runs, risking gel melting and run failure.
10X TBE Stock
Higher precipitation tendency during storage; 5X stock may offer more consistent long-term reliability.

TBE 5X Comparative Performance


Small DNA Fragment Resolution

A direct comparative study demonstrated that TBE buffer provides superior resolution for small DNA fragments on agarose gels compared to TAE. Specifically, DNA fragments smaller than 300 base pairs (bp) on a 2.0% agarose gel exhibited faster migration and better resolution in TBE [1].

Small fragment resolution
Head-to-head
Reported higher resolution for fragments
Supports genotyping and PCR product quality control
phiX174/HaeIII digest, Mupid-21 system
Resolution crossover
Head-to-head
~2 kb
TBE may provide higher resolution for fragments
Lambda/HindIII digest
Migration rate difference
Class-level
~10% faster in TAE
Protocol transfer between buffer systems requires sizing calibration
Linear dsDNA, agarose electrophoresis
Stock stability
Class-level
Reduced precipitation reported for 5X vs. 10X concentrate
Supports long-term storage and ionic strength consistency
Room temperature storage conditions
High-voltage tolerance
Class-level
May be suitable for >60 V without gel melting
Enables rapid electrophoresis workflows
Compared to Helling's buffer
Buffering capacity
Data to verify
Reported greater capacity than TAE
May support extended or overnight runs without buffer depletion
General electrophoresis context
DNA Electrophoresis Agarose Gel Resolution Small Fragment Separation

Size-Dependent Resolution Crossover

The same comparative study established a critical size crossover point. For a 0.8% agarose gel, TBE buffer yields higher resolution for DNA fragments smaller than approximately 2 kilobases (kb), whereas TAE buffer provides better resolution for fragments larger than 2 kb [1].

Resolution crossover
Head-to-head
~2 kb
TBE may provide higher resolution for fragments
Lambda/HindIII digest
Migration rate difference
Class-level
~10% faster in TAE
Protocol transfer between buffer systems requires sizing calibration
Linear dsDNA, agarose electrophoresis
Stock stability
Class-level
Reduced precipitation reported for 5X vs. 10X concentrate
Supports long-term storage and ionic strength consistency
Room temperature storage conditions
High-voltage tolerance
Class-level
May be suitable for >60 V without gel melting
Enables rapid electrophoresis workflows
Compared to Helling's buffer
Buffering capacity
Data to verify
Reported greater capacity than TAE
May support extended or overnight runs without buffer depletion
General electrophoresis context
DNA Electrophoresis Agarose Gel Resolution Fragment Size Optimization

Electrophoretic Mobility Difference

Standard laboratory manuals have documented that linear double-stranded DNA (dsDNA) fragments migrate approximately 10% faster in TAE buffer compared to TBE buffer [1]. This quantitative difference is a fundamental consideration when transferring protocols or comparing results between labs using different buffer systems.

Migration rate difference
Class-level
~10% faster in TAE
Protocol transfer between buffer systems requires sizing calibration
Linear dsDNA, agarose electrophoresis
DNA Electrophoresis Electrophoretic Mobility Comparative Kinetics

Stock Stability Against Precipitation

When choosing a stock concentration for long-term storage, the 5X TBE formulation is noted to be more stable than the 10X TBE concentrate because its solutes are less prone to precipitation during storage [1].

Stock stability
Class-level
Reduced precipitation reported for 5X vs. 10X concentrate
Supports long-term storage and ionic strength consistency
Room temperature storage conditions
Buffer Preparation Reagent Stability Long-term Storage

High-Voltage Electrophoresis Compatibility

For high-voltage electrophoresis (>60 volts), TBE buffer is recommended over Helling's buffer. The use of Helling's buffer under these conditions can cause the agarose gel to melt .

High-voltage tolerance
Class-level
May be suitable for >60 V without gel melting
Enables rapid electrophoresis workflows
Compared to Helling's buffer
High-Voltage Electrophoresis Buffer Performance Thermal Stability

Buffering Capacity for Extended Runs

TBE buffer possesses a greater buffering capacity compared to TAE buffer . This higher capacity prevents buffer exhaustion during successive or long electrophoresis runs, maintaining a stable pH and consistent separation conditions.

Buffering capacity
Data to verify
Reported greater capacity than TAE
May support extended or overnight runs without buffer depletion
General electrophoresis context
Buffer Capacity Extended Electrophoresis Run Stability

Application Scenarios for TBE Buffer, 5X


High-Resolution Separation of Small PCR Products

For analyzing PCR amplicons, restriction enzyme digests of plasmids, or synthetic oligonucleotides where fragment sizes are typically below 1,500 bp, TBE buffer provides sharper band resolution than TAE [1]. The 5X concentrate is diluted to 1X or 0.5X working solutions for optimal separation .

High-Voltage and Overnight Electrophoresis

When rapid analysis is needed, TBE buffer can be used for high-voltage electrophoresis (>60 V) without risk of gel melting, unlike some alternative buffers [1]. Its high buffering capacity also makes it suitable for overnight runs, maintaining a stable pH without the need for buffer recirculation .

Polyacrylamide Gel Electrophoresis of DNA and RNA

TBE is the standard buffer for DNA and RNA polyacrylamide gel electrophoresis (PAGE), providing high-resolution separation of small nucleic acids and is essential for applications like DNA footprinting and electrophoretic mobility shift assays (EMSA) [1].

Application
Selection Property
Validation Focus
Small PCR product and restriction digest analysis
Resolution of small nucleic acid fragments
Band sharpness and size discrimination
High-voltage and overnight electrophoresis
Buffer capacity and thermal stability
Consistent migration and gel integrity during extended runs
DNA/RNA polyacrylamide gel electrophoresis
Nucleic acid resolution in PAGE
Band sharpness for footprinting and EMSA

Technical Documentation Hub

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34 linked technical documents
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